REACTION_CXSMILES
|
[C:1]1([C:7]2[C:8]3[CH:28]=[CH:27][CH:26]=[CH:25][C:9]=3[S:10][C:11]=2[CH:12]([N:14]2C(=O)C3C(=CC=CC=3)C2=O)[CH3:13])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.O.NN>CCO>[C:1]1([C:7]2[C:8]3[CH:28]=[CH:27][CH:26]=[CH:25][C:9]=3[S:10][C:11]=2[CH:12]([NH2:14])[CH3:13])[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1 |f:1.2|
|
Name
|
2-(1-(3-phenylbenzo[b]thiophen-2-yl)ethyl)isoindoline-1,3-dione
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Quantity
|
170 mg
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C=1C2=C(SC1C(C)N1C(C3=CC=CC=C3C1=O)=O)C=CC=C2
|
Name
|
|
Quantity
|
0.215 mL
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The precipitate was removed by filtration
|
Type
|
WASH
|
Details
|
rinsed with EtOH
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The concentrate was dissolved in DCM
|
Type
|
CUSTOM
|
Details
|
purified by column chromatography
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C=1C2=C(SC1C(C)N)C=CC=C2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |